molecular formula C10H9N3O2 B014877 n-Methyl-5-nitroquinolin-6-amine CAS No. 14204-97-8

n-Methyl-5-nitroquinolin-6-amine

Cat. No. B014877
CAS RN: 14204-97-8
M. Wt: 203.2 g/mol
InChI Key: FKTDYZCHWXTGMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to n-Methyl-5-nitroquinolin-6-amine involves multi-step processes that include nitration, chlorination, alkylation, reduction, and substitution reactions. For example, compounds similar to n-Methyl-5-nitroquinolin-6-amine have been synthesized through a high-yield, three-step procedure starting from quinolin-2-ol derivatives. Nitration using concentrated nitric/sulfuric acids, followed by chlorination in phosphorus oxychloride, yields chloro-nitro-quinoline intermediates. These intermediates are then subjected to nucleophilic aromatic substitution and other steps to introduce the desired amine functionalities (Heiskell et al., 2005).

Molecular Structure Analysis

The molecular structure of n-Methyl-5-nitroquinolin-6-amine and related compounds can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods provide detailed information on the molecular framework, confirming the placement of nitro, amine, and methyl groups on the quinoline nucleus. For instance, the structure of a closely related compound was confirmed by single-crystal X-ray diffraction, showcasing the regioselectivity of substitutions on the quinoline ring (Wydra et al., 2021).

Scientific Research Applications

Metabolic Pathways and Biological Implications

Research into the metabolic pathways and biological implications of similar compounds has provided valuable insights. For example, studies have demonstrated how certain nitrogen-containing compounds, including heterocyclic amines formed during the cooking process, can interact with DNA and potentially contribute to carcinogenic outcomes (Snyderwine, 1994). These findings underscore the importance of understanding the metabolic activation and detoxification pathways of such compounds, which could be relevant for assessing the safety and therapeutic potential of n-Methyl-5-nitroquinolin-6-amine.

Potential Antimicrobial and Antitumor Applications

Further, the investigation into the properties and applications of imidazoquinolinamines, such as imiquimod, highlights the potential of nitrogen-containing heterocyclic compounds in modulating immune responses and exhibiting antitumor activities (Syed, 2001). This suggests that compounds like n-Methyl-5-nitroquinolin-6-amine could be explored for similar biological applications, leveraging their chemical structure to interact with biological targets.

Environmental Considerations and Degradation

Environmental studies on the degradation and removal of nitrogen-containing compounds, including nitrosoamines and their precursors, from water sources highlight the challenges and importance of managing these compounds in the environment (Sgroi et al., 2018). Understanding the environmental fate of n-Methyl-5-nitroquinolin-6-amine could contribute to strategies for mitigating its potential impact, especially if it shares similar degradation pathways or environmental persistence.

Advanced Oxidation Processes for Degradation

Advanced oxidation processes have been shown to effectively degrade a wide range of nitrogen-containing compounds, indicating potential methods for the environmental management or medicinal chemistry synthesis of n-Methyl-5-nitroquinolin-6-amine and its derivatives (Bhat & Gogate, 2021).

properties

IUPAC Name

N-methyl-5-nitroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-5-4-8-7(3-2-6-12-8)10(9)13(14)15/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTDYZCHWXTGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327254
Record name n-methyl-5-nitroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-5-nitroquinolin-6-amine

CAS RN

14204-97-8
Record name n-methyl-5-nitroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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